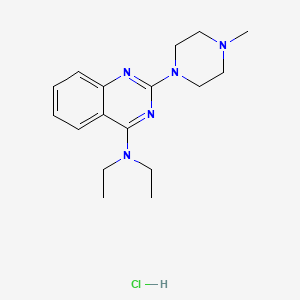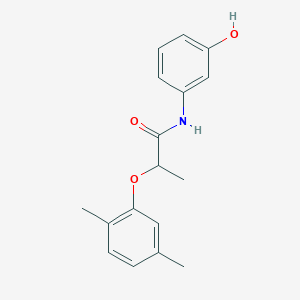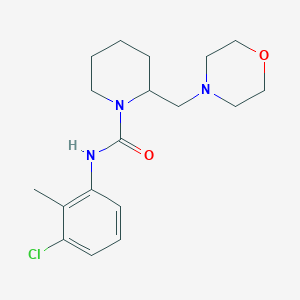
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as MM-310, is a novel prodrug that is currently being investigated for its potential use in cancer treatment. MM-310 belongs to the class of drugs known as tubulin inhibitors, which work by disrupting the microtubule network that is essential for cell division. In
作用机制
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the microtubule network that is essential for cell division. The drug binds to the tubulin protein, which is a major component of the microtubules, and prevents the microtubules from forming properly. This leads to cell cycle arrest and ultimately cell death. N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is also thought to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a potent antitumor effect in preclinical studies. The drug is highly selective for cancer cells and has minimal toxicity to normal cells. N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have a long half-life, which means it can remain in the body for an extended period of time, providing sustained antitumor activity.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high potency and selectivity for cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and death. However, one limitation of using N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the drug for testing.
未来方向
There are several potential future directions for the use of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in cancer treatment. One possible application is in combination therapy with other drugs that target different pathways involved in cancer growth and survival. Another potential direction is the development of new formulations of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide that can improve its pharmacokinetic properties and increase its efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide and to identify biomarkers that can predict response to the drug.
合成方法
The synthesis of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions that convert the precursor compound into the active prodrug form. The synthesis method is complex and involves several steps, including the protection of the amine group, the formation of the pyrrolidine ring, and the introduction of the 2-methoxy-1-methylethyl and 2-methylphenyl groups. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. The drug has been shown to be effective in inhibiting tumor growth and inducing tumor cell death in vitro and in vivo. N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
属性
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-6-4-5-7-14(11)18-9-13(8-15(18)19)16(20)17-12(2)10-21-3/h4-7,12-13H,8-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRGBXNKRUHQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B5378117.png)
![3-[5-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5378121.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5378128.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5378137.png)
![(2R*,3S*,6R*)-5-[(2-ethoxy-3-pyridinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5378144.png)


![3-[(dimethylamino)methyl]-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinol](/img/structure/B5378163.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-mesitylacetamide](/img/structure/B5378173.png)


![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N,N-diethylpyrrolidin-3-amine](/img/structure/B5378200.png)
![dimethyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B5378221.png)